molecular formula C13H14N6O2 B12226982 1-methyl-6-oxo-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,6-dihydropyridazine-3-carboxamide

1-methyl-6-oxo-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B12226982
M. Wt: 286.29 g/mol
InChI Key: CIJYZTXCMYMXHY-UHFFFAOYSA-N
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Description

1-methyl-6-oxo-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,6-dihydropyridazine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-6-oxo-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazine and azetidine intermediates, followed by their coupling with the pyridazine ring. Common reagents used in these reactions include pyrazine derivatives, azetidine derivatives, and pyridazine derivatives. The reaction conditions often involve the use of solvents like dichloromethane, and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs. Advanced purification techniques such as chromatography and crystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-methyl-6-oxo-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can introduce various functional groups onto the pyrazine, azetidine, or pyridazine rings .

Scientific Research Applications

1-methyl-6-oxo-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,6-dihydropyridazine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions

Mechanism of Action

The mechanism of action of 1-methyl-6-oxo-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-6-oxo-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,6-dihydropyridazine-3-carboxamide is unique due to its combination of pyrazine, azetidine, and pyridazine rings, which confer distinct chemical and biological properties. This unique structure allows it to interact with different molecular targets and exhibit a wide range of activities, making it a valuable compound for research and development .

Properties

Molecular Formula

C13H14N6O2

Molecular Weight

286.29 g/mol

IUPAC Name

1-methyl-6-oxo-N-(1-pyrazin-2-ylazetidin-3-yl)pyridazine-3-carboxamide

InChI

InChI=1S/C13H14N6O2/c1-18-12(20)3-2-10(17-18)13(21)16-9-7-19(8-9)11-6-14-4-5-15-11/h2-6,9H,7-8H2,1H3,(H,16,21)

InChI Key

CIJYZTXCMYMXHY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)NC2CN(C2)C3=NC=CN=C3

Origin of Product

United States

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